REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][S:4]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][S:15]([CH2:18][CH2:19]Cl)(=[O:17])=[O:16])=[CH:10][CH:9]=1)(=[O:6])=[O:5].C(N(CC)CC)C.C1(C=CC(O)=CC=1)O>C(OCC)(=O)C.CN(C)C=O>[CH:18]([S:15]([CH2:14][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][S:4]([CH:3]=[CH2:2])(=[O:6])=[O:5])=[CH:9][CH:10]=1)(=[O:17])=[O:16])=[CH2:19] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCS(=O)(=O)CC1=CC=C(C=C1)CS(=O)(=O)CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
ethyl acetate N,N-dimethylformamide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to 150 ml
|
Type
|
ADDITION
|
Details
|
volume, poured into water
|
Type
|
CUSTOM
|
Details
|
the white solid isolated
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol and ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
C(=C)S(=O)(=O)CC1=CC=C(C=C1)CS(=O)(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |